1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(26)17-2-4-19(5-3-17)24-9-11-25(12-10-24)22(27)18-6-8-23-21(14-18)28-20-7-13-29-15-20/h2-6,8,14,20H,7,9-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPHABPBRPAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic Acid
The synthesis begins with functionalizing isonicotinic acid at the 2-position with a tetrahydrothiophen-3-yloxy group. This step typically employs a Mitsunobu reaction between isonicotinic acid-2-ol and tetrahydrothiophen-3-ol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.
Reaction conditions :
Acylation of Piperazine
The piperazine core is acylated with the synthesized 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid. Activation of the carboxylic acid to an acid chloride (using thionyl chloride, SOCl₂) facilitates this step. The reaction proceeds in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
$$
\text{2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \quad
$$
Subsequent acylation:
$$
\text{Acid chloride} + \text{1-(4-bromophenyl)piperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediary acylated piperazine} \quad
$$
Key parameters :
Coupling with 4-Acetylphenylboronic Acid
The final step involves a Suzuki-Miyaura cross-coupling between the bromophenyl intermediate and 4-acetylphenylboronic acid. This reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate (Na₂CO₃) at 80–90°C:
$$
\text{Br-C}6\text{H}4-\text{piperazine-acyl} + \text{4-acetylphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target compound} \quad
$$
Optimized conditions :
Synthetic Route 2: One-Pot Tandem Acylation-Coupling
Simultaneous Acylation and Piperazine Functionalization
This streamlined approach combines acylation and coupling in a single pot. A pre-activated isonicotinoyl chloride derivative is reacted with 1-(4-(piperazin-1-yl)phenyl)ethanone in the presence of tetrahydrothiophen-3-ol and a base (e.g., K₂CO₃).
Reaction scheme :
$$
\text{1-(4-(piperazin-1-yl)phenyl)ethanone} + \text{2-chloroisonicotinoyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediary chloride} \quad
$$
$$
\text{Intermediary chloride} + \text{tetrahydrothiophen-3-ol} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{Target compound} \quad
$$
Advantages :
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total steps | 3 | 2 |
| Overall yield | 45–50% | 60–65% |
| Key reagents | Pd(PPh₃)₄, SOCl₂ | CuI, K₂CO₃ |
| Purification complexity | High | Moderate |
Route 2 offers superior efficiency but requires stringent control over reaction conditions to avoid side products.
Critical Reaction Optimization Strategies
Solvent Selection
Catalytic Systems
Temperature and Time
- Acylation : 0–25°C for 12–16 hours prevents decomposition.
- Coupling : Elevated temperatures (80–90°C) drive cross-coupling to completion.
Challenges and Mitigation
Steric Hindrance
The tetrahydrothiophen-3-yloxy group introduces steric bulk, slowing acylation. Using excess acyl chloride (1.2–1.5 equiv) mitigates this issue.
Byproduct Formation
Competing side reactions (e.g., over-acylation) are minimized by controlled addition of bases (e.g., Et₃N) and low-temperature regimes .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to alter the oxidation state of specific groups within the molecule.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.
Hydrolysis: Hydrolytic reactions can cleave specific bonds within the compound, leading to various products.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used, leading to various oxidized, reduced, substituted, or hydrolyzed derivatives of the original compound.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound could inhibit tumor cell proliferation. Its structural components may interact with specific enzymes or receptors involved in cancer progression.
- Neuroprotective Effects : Given its piperazine and tetrahydrothiophenyl groups, there is potential for neuroprotective applications, particularly in neurodegenerative diseases where oxidative stress plays a significant role.
- Antimicrobial Properties : The compound's structure may also confer antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into potential applications:
- Antitumor Studies : Research has shown that derivatives of isonicotinic acid exhibit antitumor properties by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis in rapidly dividing cells. Similar mechanisms may be explored for 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone .
- Neuroprotective Research : Studies on piperazine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. Investigating the neuroprotective effects of this compound could lead to new treatments for neurodegenerative diseases .
- Antimicrobial Activity : Compounds with similar structures have been tested for antimicrobial efficacy against various pathogens, suggesting that this compound may also possess significant antimicrobial properties .
Mechanism of Action
The mechanism of action of 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects through alteration of these pathways. The detailed mechanisms, including molecular docking and kinetic studies, help elucidate its specific interactions and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone Scaffolds
Several compounds share the piperazine-ethanone backbone but differ in substituents, impacting physicochemical and pharmacological properties:
Key Observations :
- Electron-Withdrawing Groups: The nitro group in ’s compound enhances reactivity for subsequent reduction to amino derivatives (e.g., ’s compound 5) . In contrast, the target compound’s tetrahydrothiophen-3-yloxy group may improve solubility or target binding via sulfur interactions.
Pharmacological and Physicochemical Properties
- Lipophilicity : The tetrahydrothiophene ring (logP ~1.5–2.0 estimated) may increase lipophilicity compared to UDO’s trifluoromethylphenyl (logP ~3.0) but reduce it relative to chlorinated pyridines (e.g., ’s compound 4, logP ~2.8) .
- Enzyme Inhibition : UDO’s CYP51 inhibition (IC₅₀ = 0.8 µM) suggests the target compound could similarly target sterol biosynthesis, though the tetrahydrothiophene’s bulk may alter binding kinetics .
- Metabolic Stability : The tetrahydrothiophene’s saturated ring may reduce oxidative metabolism compared to aromatic systems, extending half-life .
Biological Activity
The compound 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a piperazine ring , an isonicotinoyl moiety , and a tetrahydrothiophen-3-yl ether . The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Isonicotinamide Core : Reacting isonicotinic acid with an appropriate amine under dehydrating conditions.
- Introduction of the Prop-2-yn-1-yl Group : Alkylation of the amide nitrogen with a propargyl halide.
- Attachment of the Tetrahydrothiophen-3-yl Group : Conducting an etherification reaction with tetrahydrothiophenol and the isonicotinamide derivative under basic conditions.
Antimicrobial Activity
Research has indicated that derivatives of isonicotinic acid possess significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. For instance, thiosemicarbazone derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to This compound . The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, thiazolidinone derivatives have demonstrated cytotoxicity against various tumor cell lines, suggesting that structural modifications can enhance their anticancer activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activity and receptor functions, leading to various pharmacological effects. For instance, compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and other physiological processes .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of thiosemicarbazone derivatives, compounds similar to our target molecule were tested against a panel of bacterial strains. Results indicated that these compounds exhibited significant growth inhibition, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL depending on the bacterial strain .
Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of structurally related compounds on human cancer cell lines. The results showed that certain derivatives had IC50 values in the nanomolar range, indicating potent anticancer activity. The study concluded that structural modifications could lead to enhanced potency against various cancers .
Table 1: Biological Activity Overview
Table 2: Case Study Results
| Study | Compound Tested | MIC/IC50 Value | Observed Outcome |
|---|---|---|---|
| Antimicrobial Study | Thiosemicarbazone | 0.5 - 10 µg/mL | Significant growth inhibition |
| Cancer Cell Study | Isonicotinic Derivative | <100 nM | Potent cytotoxicity |
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 1-(4-(4-(2-((Tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperazin-1-yl)phenyl)ethanone?
- Answer : Synthesis typically involves sequential coupling reactions. Key steps include:
- Formation of the piperazine-isonicotinoyl intermediate : Requires controlled coupling of isonicotinoyl chloride with piperazine derivatives under anhydrous conditions .
- Introduction of the tetrahydrothiophen-3-yloxy group : Achieved via nucleophilic substitution or Mitsunobu reactions, demanding precise stoichiometry and inert atmospheres to avoid side reactions .
- Final purification : Chromatography (e.g., flash column) or recrystallization in ethanol/DMSO mixtures is critical for isolating high-purity product (>95% by HPLC) .
- Challenges : Low yields in the final coupling step due to steric hindrance and competing oxidation of the tetrahydrothiophene moiety.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the tetrahydrothiophen-3-yloxy substitution and piperazine connectivity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 454.2) .
Q. How do the compound’s solubility and stability impact experimental design?
- Answer :
- Solubility : Limited in aqueous buffers (e.g., <0.1 mg/mL in PBS) but soluble in DMSO (up to 50 mM). Pre-formulation studies with cyclodextrins or PEGylation improve bioavailability .
- Stability : Susceptible to hydrolysis at the isonicotinoyl-piperazine bond under acidic conditions (pH < 4). Storage at -20°C in desiccated, amber vials is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in observed biological activity across in vitro vs. in vivo models?
- Answer : Discrepancies often arise from:
- Metabolic instability : Use LC-MS/MS to identify metabolites (e.g., oxidative cleavage of tetrahydrothiophene) .
- Off-target effects : Employ CRISPR-edited cell lines or isoform-selective inhibitors to isolate primary targets .
- Dosing regimens : Optimize pharmacokinetic parameters (e.g., AUC, Cmax) via staggered dosing in rodent models to mimic human exposure .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacological profile?
- Answer :
- Modify the tetrahydrothiophene ring : Replace with sulfone or morpholine derivatives to enhance metabolic stability and reduce hepatotoxicity .
- Piperazine substitutions : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) to improve target binding affinity (ΔΔG = -2.3 kcal/mol) .
- Phenyl ethanone moiety : Explore bioisosteres like pyridyl ketones to modulate logP and BBB penetration .
Q. What experimental designs mitigate limitations in assessing the compound’s environmental or toxicological impact?
- Answer :
- Sample degradation : Implement continuous cooling during long-term assays (e.g., 9-hour HSI studies) to stabilize organic matrices .
- High-throughput toxicity screening : Use zebrafish embryo models (FET assay) to evaluate developmental toxicity and LC50 values .
- Ecotoxicity : Pair HPLC-UV with QSAR models to predict persistence in wastewater .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
- Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to proposed targets (e.g., kinase domains), validated by SPR or ITC .
- MD simulations : GROMACS-based 100-ns trajectories assess conformational stability of the tetrahydrothiophene-piperazine interaction .
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., isonicotinoyl oxygen) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
